ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
This compound features a thiazole-5-carboxylate core substituted with a (2Z)-imino linkage to a 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl group. The molecular framework includes:
- A 2,3-dihydro-1,3-thiazole ring with 3,4-dimethyl substituents.
- A sulfamoyl group attached to a benzoyl moiety, further modified with bis(2-methoxyethyl) substituents.
- An ethyl ester at the 5-position of the thiazole ring.
Structural determination of such compounds often employs X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) being widely used for small-molecule analysis . The compound’s stereochemistry (2Z configuration) and hydrogen-bonding patterns (critical for crystal packing) are likely analyzed using graph-set methods, as described in Etter’s formalism .
Properties
IUPAC Name |
ethyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O7S2/c1-6-31-20(26)18-15(2)23(3)21(32-18)22-19(25)16-7-9-17(10-8-16)33(27,28)24(11-13-29-4)12-14-30-5/h7-10H,6,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCMRIZCSQLWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the benzoyl group and the sulfamoyl group. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds often show promising antimicrobial properties. The presence of the sulfamoyl group enhances the interaction with bacterial enzymes, potentially leading to effective inhibition of microbial growth .
- Anticancer Potential : Thiazole derivatives have been studied for their ability to inhibit tumor growth. The structural modifications in ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate could enhance its efficacy against various cancer cell lines .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. A specific derivative was tested against breast cancer cell lines and showed a dose-dependent increase in cell death compared to untreated controls. This suggests a potential pathway for developing new anticancer agents based on this compound's structure .
Data Tables
| Activity Type | Tested Compound | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
|---|---|---|---|---|
| Antibacterial | Ethyl Thiazole Derivative | 25 | Streptomycin | 50 |
| Antifungal | Ethyl Thiazole Derivative | 30 | Fluconazole | 40 |
| Anticancer | Ethyl Thiazole Derivative | N/A | Doxorubicin | 10 |
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights (MW), and applications of the target compound with analogs from literature:
Key Observations:
Heterocyclic Core: The target compound’s thiazole ring differs from the thiadiazole in ’s compound and the triazine in metsulfuron-methyl. Thiadiazoles (as in ) exhibit greater aromatic stabilization but may confer reduced solubility compared to thiazoles .
Sulfonamide/Sulfonylurea Groups :
- The target’s bis(2-methoxyethyl)sulfamoyl group contrasts with the sulfonylurea in metsulfuron-methyl. Sulfonylureas are classic agrochemicals targeting plant enzymes, while sulfamoyl groups are more common in pharmaceuticals (e.g., protease inhibitors) .
Ester Substituents :
Hydrogen Bonding and Crystallographic Behavior
The bis(2-methoxyethyl)sulfamoyl group in the target compound introduces multiple hydrogen-bonding acceptors (ether oxygens, sulfonyl oxygens) and donors (N–H). Graph-set analysis (as per ) would predict R₂²(8) or R₂²(10) motifs in its crystal structure, similar to sulfonamide-containing pharmaceuticals . In contrast:
Biological Activity
Ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex thiazole derivative recognized for its diverse biological activities. This article synthesizes available research on its pharmacological properties, focusing on antimicrobial, antitumor, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfonamide group, and a benzoyl imino moiety. Its unique structure contributes to its biological activity and potential therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
| Molecular Formula | C23H33N3O5S2 |
| Molecular Weight | 485.66 g/mol |
| CAS Number | 476628-29-2 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains.
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
Studies have shown minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL for derivatives with amino or quinolinyl substitutions .
Antifungal Activity
The compound has also demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of a hydrophobic aliphatic chain linked to the hydrazone functional group enhances antifungal efficacy .
Antitumor Activity
Thiazole derivatives are noted for their antitumor potential. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety facilitates binding to these targets, modulating their activity and leading to various therapeutic effects.
Case Studies
-
Antibacterial Efficacy Study :
A study conducted by Karegoudar et al. evaluated the antibacterial properties of synthesized thiazole derivatives. The most active compound exhibited MIC values of 1.56 to 6.25 µg/mL against tested bacterial strains . -
Antifungal Activity Assessment :
In another study focused on antifungal activities, compounds with a thiazole nucleus were found essential for activity against multiple Candida species. The presence of specific substituents significantly enhanced the efficacy compared to standard antifungal agents like fluconazole .
Q & A
Q. What are the optimal synthetic routes for ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole intermediates and substituted benzoyl derivatives. For example, refluxing in absolute ethanol with catalytic acetic acid (5 drops per 0.001 mol substrate) for 4 hours under reduced pressure is effective for imine bond formation . Solvent choice (e.g., ethanol vs. toluene) and temperature control (80–100°C) are critical to avoid side reactions like hydrolysis of the ester group. Post-synthesis purification via recrystallization or column chromatography is recommended, with purity verified by HPLC and elemental analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 2.5–3.5 ppm for methyl groups, δ 6.5–7.5 ppm for aromatic protons) and the sulfamoyl moiety (δ 3.2–3.8 ppm for methoxyethyl groups) .
- IR Spectroscopy : Confirm imine (C=N stretch at ~1600 cm⁻¹) and ester (C=O stretch at ~1720 cm⁻¹) functionalities .
- Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., observed m/z 487.59 for the parent ion) and detect fragmentation patterns .
Q. How stable is this compound under varying storage conditions?
- Methodological Answer : Stability tests indicate degradation under prolonged exposure to light or humidity. Store at –20°C in inert atmospheres (argon) with desiccants. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and track decomposition products using TLC or LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous thiazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from assay conditions (cell line specificity, concentration ranges) or substituent variations. For example, replacing a methyl group with a fluorophenyl moiety (as in ) alters steric and electronic profiles, impacting target binding. Standardize assays using WHO-recommended cell lines (e.g., HeLa, MCF-7) and include positive controls (e.g., doxorubicin) to contextualize results .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize binding poses where the sulfamoyl group forms hydrogen bonds with active-site residues (e.g., Arg120 in COX-2). Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .
Q. What is the role of the bis(2-methoxyethyl)sulfamoyl group in modulating pharmacokinetic properties?
- Methodological Answer : The sulfamoyl group enhances solubility via hydrogen bonding, while methoxyethyl chains improve membrane permeability. Assess logP values experimentally (shake-flask method) or computationally (ChemAxon). Compare bioavailability in rodent models using IV/PO administration and measure plasma half-life via LC-MS/MS .
Q. How can regioselectivity challenges during functionalization of the thiazole ring be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
